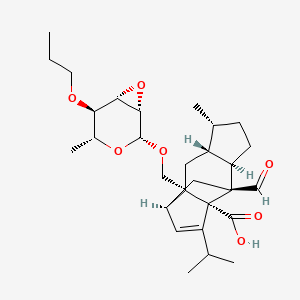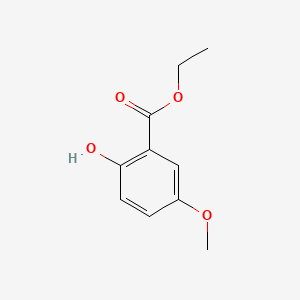
S-(3-Methylbutanoyl)-dihydrolipoamide-E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(3-Methylbutanoyl)-dihydrolipoamide-e belongs to the class of organic compounds known as fatty acyl thioesters. These are thioester derivatives of a fatty acid with the general formula RC(=O)SR', where R is the fatty acyl chain. S-(3-Methylbutanoyl)-dihydrolipoamide-e is considered to be a practically insoluble (in water) and relatively neutral molecule. S-(3-Methylbutanoyl)-dihydrolipoamide-e has been primarily detected in urine. Within the cell, S-(3-methylbutanoyl)-dihydrolipoamide-e is primarily located in the membrane (predicted from logP) and cytoplasm. S-(3-Methylbutanoyl)-dihydrolipoamide-e participates in a number of enzymatic reactions. In particular, S-(3-Methylbutanoyl)-dihydrolipoamide-e can be biosynthesized from 3-methyl-1-hydroxybutyl-THPP and lipoamide; which is mediated by the enzymes 2-oxoisovalerate dehydrogenase subunit beta, mitochondrial and 2-oxoisovalerate dehydrogenase subunit alpha, mitochondrial. In addition, S-(3-Methylbutanoyl)-dihydrolipoamide-e can be converted into dihydrolipoamide through the action of the enzyme lipoamide acyltransferase component OF branched-chain alpha-keto acid dehydrogenase complex, mitochondrial. In humans, S-(3-methylbutanoyl)-dihydrolipoamide-e is involved in the valine, leucine and isoleucine degradation pathway. S-(3-Methylbutanoyl)-dihydrolipoamide-e is also involved in several metabolic disorders, some of which include the methylmalonic aciduria pathway, the propionic acidemia pathway, the 3-hydroxyisobutyric aciduria pathway, and 3-methylcrotonyl CoA carboxylase deficiency type I.
S(8)-(3-methylbutanoyl)dihydrolipoamide is a S-(methylbutanoyl)dihydrolipoamide. It has a role as a human metabolite.
科学的研究の応用
Metabolic Biomarker in Sepsis
S-(3-Methylbutanoyl)-dihydrolipoamide-E has been identified as a significant metabolic biomarker in sepsis. A study by Su et al. (2014) demonstrated its increased levels in patients with sepsis compared to those with Systemic Inflammatory Response Syndrome (SIRS). This finding suggests its potential in differentiating sepsis from SIRS and assessing its severity.
Enzymatic Catalysis and Regulation
S-(3-Methylbutanoyl)-dihydrolipoamide-E plays a role in enzymatic catalysis and regulation within the body. Moxley et al. (2014) in their study titled "A pH-dependent kinetic model of dihydrolipoamide dehydrogenase from multiple organisms" Moxley, Beard, & Bazil (2014) discuss the role of dihydrolipoamide dehydrogenase (E3), which interacts with S-(3-Methylbutanoyl)-dihydrolipoamide-E in the pyruvate dehydrogenase complex, emphasizing its importance in primary metabolism regulation.
Structural and Functional Analysis
The structural and functional analysis of proteins interacting with S-(3-Methylbutanoyl)-dihydrolipoamide-E has been a focus of research. Harris et al. (1997) studied the dihydrolipoamide dehydrogenase-binding protein (E3BP), required for anchoring dihydrolipoamide dehydrogenase (E3) to the core of the pyruvate dehydrogenase complex Harris, Bowker-Kinley, Wu, Jeng, & Popov (1997). Understanding this interaction is crucial for insights into metabolic processes.
Cellular Differentiation and Metabolic Activities
Carothers, Pons, and Patel (1988) explored the role of dihydrolipoamide dehydrogenase (E3), which interacts with S-(3-Methylbutanoyl)-dihydrolipoamide-E, during the differentiation of 3T3-L1 cells, observing an increase in E3 activity in differentiated adipocytes Carothers, Pons, & Patel (1988). This study highlights its role in cellular differentiation and metabolic activities.
特性
分子式 |
C13H25NO2S2 |
|---|---|
分子量 |
291.5 g/mol |
IUPAC名 |
S-(8-amino-8-oxo-3-sulfanyloctyl) 3-methylbutanethioate |
InChI |
InChI=1S/C13H25NO2S2/c1-10(2)9-13(16)18-8-7-11(17)5-3-4-6-12(14)15/h10-11,17H,3-9H2,1-2H3,(H2,14,15) |
InChIキー |
KMUSXGCRMMQDBP-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)SCCC(CCCCC(=O)N)S |
正規SMILES |
CC(C)CC(=O)SCCC(CCCCC(=O)N)S |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



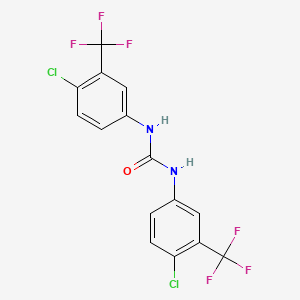
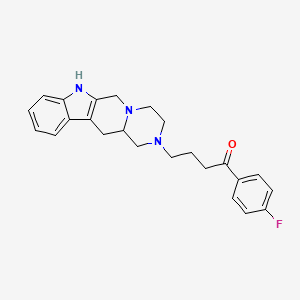

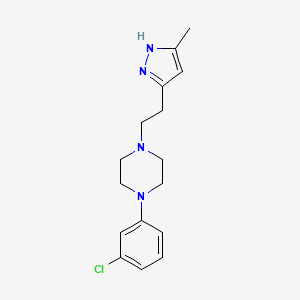

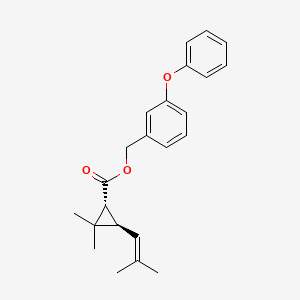
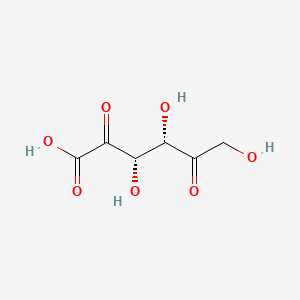
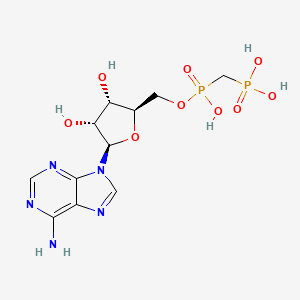
![3-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B1212167.png)
![8-Methoxy-5-methyl-3-[2-(1-pyrrolidinyl)ethyl]-4-pyrimido[5,4-b]indolone](/img/structure/B1212168.png)
![(2S,4S,5S)-6-cyclohexyl-5-(3,3-dimethylbutanoylamino)-4-hydroxy-2-isopropyl-N-[(1S,2S)-2-methyl-1-(2-pyridylmethylcarbamoyl)butyl]hexanamide](/img/structure/B1212169.png)
